3-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
Description
3-{4-[(Naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted at the 3-position with a 4-(naphthalen-2-ylmethyl)piperazine group and at the 6-position with a pyrazole moiety. This compound is structurally analogous to other azolylpyridazine derivatives studied for their crystallographic and pharmacological properties .
Properties
IUPAC Name |
3-[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6/c1-2-5-20-16-18(6-7-19(20)4-1)17-26-12-14-27(15-13-26)21-8-9-22(25-24-21)28-11-3-10-23-28/h1-11,16H,12-15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBWMIVMMAGECD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C4=NN=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological processes, making them potential targets for therapeutic intervention.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that similar compounds, such as indole derivatives, are known to interact with their targets in a way that results in changes in biological processes. These changes can lead to various outcomes, depending on the specific target and the nature of the interaction.
Biochemical Pathways
For instance, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that these compounds may affect a wide range of biochemical pathways.
Biological Activity
The compound 3-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine (CAS Number: 2640815-38-7) is a novel synthetic molecule with potential pharmacological applications. Its structure, which includes a naphthalene moiety, a piperazine ring, and a pyrazole group, suggests diverse biological activities. This article aims to explore its biological activity, synthesizing findings from various studies.
The molecular formula of the compound is with a molecular weight of approximately 370.4 g/mol. The compound's structural complexity is indicative of its potential for various interactions within biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C22H22N6 |
| Molecular Weight | 370.4 g/mol |
| CAS Number | 2640815-38-7 |
Biological Activity Overview
Research on the biological activity of this compound has suggested several potential therapeutic effects, including:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The presence of the pyrazole and piperazine moieties may enhance this activity against various bacterial strains.
- Antioxidant Properties : Compounds containing pyrazole rings have been associated with antioxidant activities, potentially through radical scavenging mechanisms that protect cells from oxidative stress.
- Anti-inflammatory Effects : The structural characteristics suggest that this compound may interact with inflammatory pathways, similar to other pyrazole derivatives known for their anti-inflammatory properties.
Antimicrobial Activity
A study investigating the antimicrobial efficacy of related compounds found that structures similar to the target compound exhibited Minimum Inhibitory Concentrations (MICs) as low as 16 µg/mL against several bacteria including Staphylococcus aureus and Enterococcus faecalis . This suggests that modifications to the naphthalene or piperazine components could enhance antimicrobial potency.
Antioxidant Activity
In another research effort, compounds featuring pyrazole rings demonstrated significant DPPH radical scavenging activity, indicating their potential as antioxidants . This property is crucial for developing therapeutic agents aimed at conditions related to oxidative damage.
Anti-inflammatory Studies
Research on related pyrazole derivatives has shown promising results in reducing inflammation markers in vitro and in vivo . The structural features of this compound may similarly contribute to anti-inflammatory effects.
Mechanistic Insights
Computational studies using Density Functional Theory (DFT) have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the electron-donating groups in the structure could enhance its interaction with enzymes involved in metabolic pathways .
Scientific Research Applications
Pharmacological Potential
The compound's structural features suggest several pharmacological applications:
- Antidepressant Activity : Compounds with piperazine structures have been shown to exhibit antidepressant effects. Research indicates that derivatives of piperazine can modulate neurotransmitter systems, particularly serotonin and norepinephrine, which are crucial in treating depression .
- Antitumor Activity : Studies have explored similar compounds for their ability to inhibit cancer cell proliferation. For instance, pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential for developing anticancer agents .
Neuropharmacology
Research indicates that the compound may interact with specific receptors in the central nervous system:
- Receptor Modulation : The piperazine ring allows for interaction with dopaminergic and serotonergic receptors. This interaction is critical in developing drugs for conditions like schizophrenia and anxiety disorders .
Material Science
The unique properties of the compound also lend themselves to material science applications:
- Organic Electronics : The naphthalene component can be utilized in organic semiconductors. Research has shown that naphthalene derivatives can enhance charge transport properties in organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Study 1: Antidepressant Properties
A study published in the Journal of Medicinal Chemistry examined the antidepressant-like effects of piperazine derivatives. The findings suggested that modifications to the piperazine structure could enhance efficacy and reduce side effects compared to traditional antidepressants .
Study 2: Antitumor Activity
In another study, researchers investigated pyrazole-based compounds for their anticancer properties. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting that similar modifications to the target compound could yield promising results in cancer therapy .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazine ring in the compound participates in nucleophilic substitution reactions, particularly at the electron-deficient positions adjacent to nitrogen atoms. These reactions are critical for introducing functional groups or modifying existing substituents.
Key Observations :
-
Halogenation : Chlorination at the C-3 position of the pyridazine core occurs via electrophilic substitution using POCl₃, yielding intermediates for further coupling reactions.
-
Amination : The piperazine moiety undergoes alkylation or arylation under Buchwald-Hartwig conditions, enabling the introduction of naphthalene or other aromatic groups .
Example Reaction :
Cross-Coupling Reactions
The compound’s pyridazine and pyrazole rings serve as platforms for transition-metal-catalyzed cross-coupling reactions, facilitating structural diversification.
Suzuki-Miyaura Coupling
The pyridazine core participates in Suzuki couplings with aryl boronic acids, enabling the introduction of aryl/heteroaryl groups.
| Reaction Conditions | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Pd⁰ | 72–85 |
Buchwald-Hartwig Amination
The piperazine nitrogen undergoes C–N coupling with aryl halides or triflates under palladium catalysis.
| Substrate | Ligand | Base | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Bromonaphthalene | Xantphos | Cs₂CO₃ | 68 |
Oxidation and Reduction
-
Pyrazole Ring : Resists oxidation under mild conditions but undergoes selective reduction of the pyridazine ring with H₂/Pd-C, forming dihydro derivatives.
-
Naphthalene Group : Susceptible to electrophilic substitution (e.g., nitration, sulfonation) under acidic conditions.
Acid/Base Reactivity
-
Pyridazine : Acts as a weak base (pKₐ ≈ 2.5) due to electron-withdrawing effects, enabling protonation at low pH without disrupting H-bonding interactions .
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Piperazine : Readily forms salts with acids (e.g., HCl, H₂SO₄), enhancing solubility for biological assays .
Interaction with Biological Targets
While not strictly a chemical reaction, the compound’s interactions with enzymes and receptors involve reversible binding through:
-
H-Bonding : Pyridazine nitrogen atoms act as dual H-bond acceptors (pK BHX ≈ 3.8) .
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π-Stacking : The naphthalene group engages in hydrophobic interactions with aromatic residues .
Thermodynamic Data :
| Target | Kₐ (M⁻¹) | ΔG (kJ/mol) | Method | Reference |
|---|---|---|---|---|
| HRP C | 1.2 × 10⁵ | -28.9 | ITC | |
| SMN2 Splicing Modulator | 4.7 × 10⁴ | -26.3 | UV |
Stability and Degradation
-
Thermal Stability : Decomposes above 220°C via cleavage of the piperazine–naphthalene bond.
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Photodegradation : UV exposure induces ring-opening reactions in the pyridazine core, forming nitriles and amines .
Comparative Reactivity
The compound’s reactivity differs from structurally related analogs:
Comparison with Similar Compounds
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine
- Molecular Formula : C₁₂H₁₄N₆
- Key Differences : Replaces the piperazine-naphthalenyl group with a piperidine ring.
- Implications: Basicity: Piperidine (pKa ~11.2) is less basic than piperazine (pKa ~9.8 for the second NH), altering protonation states under physiological conditions .
- Synthesis : Prepared via nucleophilic substitution of 3-chloro-6-pyrazolylpyridazine with piperidine, yielding planar molecular geometry confirmed by X-ray crystallography .
3-{4-[(2,4-Dimethylphenyl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine
- Molecular Formula : C₂₀H₂₄N₆
- Key Differences : Substitutes naphthalen-2-yl with a 2,4-dimethylphenyl group.
- Implications: Lipophilicity: Calculated logP of 3.2 (vs. 3.8 for the naphthalenyl analogue), reducing membrane permeability but improving solubility (0.45 mg/mL vs. 0.12 mg/mL) .
Analogues with Modified Azole Groups
3-(1-Piperazinyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine
- Molecular Formula : C₁₀H₁₂N₈
- Key Differences : Replaces pyrazole with 1,2,4-triazole.
- Implications :
Analogues with Aromatic Amine Substituents
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine
- Molecular Formula : C₁₃H₁₁N₅
- Key Differences : Replaces the piperazine-naphthalenyl group with an aniline moiety.
- Implications :
Research Implications
The naphthalenylmethyl group in the target compound confers superior lipophilicity, making it a candidate for central nervous system targets. However, analogues with smaller substituents (e.g., 2,4-dimethylphenyl) or polar azoles (e.g., triazole) offer trade-offs in solubility and specificity. Future studies should prioritize crystallographic analysis (using SHELX ) to map binding modes and in vitro assays to quantify kinase inhibition or antimicrobial activity.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 3-{4-[(naphthalen-2-yl)methyl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine?
Answer:
The synthesis typically involves sequential nucleophilic substitution and coupling reactions. For example:
Core pyridazine formation : Start with a halogenated pyridazine (e.g., 3,6-dichloropyridazine). Introduce the piperazine moiety via nucleophilic aromatic substitution (NAS) at the 3-position using 4-[(naphthalen-2-yl)methyl]piperazine under reflux in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ .
Pyrazole coupling : React the intermediate with 1H-pyrazole under Buchwald-Hartwig or Ullmann-type cross-coupling conditions using a palladium catalyst (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) to install the pyrazole group at the 6-position .
Purification : Use column chromatography (silica gel, eluting with EtOAc/hexane) or recrystallization (e.g., from ethanol/water) to isolate the final product .
Basic: What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) verify substituent connectivity. For example, the naphthyl methyl group typically appears as a singlet at ~δ 3.8 ppm, while pyridazine and pyrazole protons resonate between δ 7.5–9.0 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement ) resolves bond angles, torsion angles, and packing interactions. For related pyridazines, C–N bond lengths typically range from 1.32–1.38 Å, and π-stacking between naphthyl and pyridazine rings is common .
Advanced: How can researchers resolve contradictions in reported biological activity data for pyridazine derivatives?
Answer:
Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Standardized Assays : Use validated protocols (e.g., NIH/NCBI guidelines) for consistent IC₅₀ determination.
- Impurity Profiling : Employ HPLC-MS to verify purity (>95%) and identify byproducts (e.g., unreacted intermediates or degradation products) .
- Structural Confirmation : Re-analyze active/inactive batches via X-ray crystallography to rule out polymorphic or stereochemical discrepancies .
- Statistical Validation : Apply multivariate analysis (e.g., ANOVA) to account for biological replicates and environmental factors .
Advanced: How to design structure-activity relationship (SAR) studies for optimizing this compound’s pharmacological profile?
Answer:
- Substituent Variation :
- Biological Evaluation :
- Screen analogs against target receptors (e.g., kinase or GPCR panels) using fluorescence polarization or SPR assays.
- Assess metabolic stability via liver microsome assays (e.g., human CYP450 isoforms) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding modes and identify critical residues for interaction .
Advanced: What strategies improve synthetic yield and scalability of this compound?
Answer:
- Catalyst Optimization : Screen Pd catalysts (e.g., Pd₂(dba)₃ vs. PdCl₂) and ligands (e.g., BINAP vs. XPhos) to enhance coupling efficiency .
- Solvent Selection : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to improve sustainability and ease of purification .
- Temperature Control : Use microwave-assisted synthesis to reduce reaction time (e.g., from 24h to 2h) while maintaining yield .
- Process Monitoring : Implement in-line FTIR or Raman spectroscopy to track reaction progress and intermediates .
Advanced: How can computational modeling predict potential off-target interactions for this compound?
Answer:
- Target Prediction : Use SwissTargetPrediction or PharmMapper to identify putative targets based on structural similarity to known ligands .
- Molecular Dynamics (MD) Simulations : Simulate binding stability (e.g., 100-ns trajectories in GROMACS) to assess interactions with non-target proteins (e.g., hERG channels for cardiotoxicity risk) .
- ADMET Prediction : Tools like ADMETlab 2.0 estimate blood-brain barrier penetration, CYP inhibition, and Ames test outcomes to prioritize analogs .
Advanced: What crystallographic challenges arise when analyzing this compound, and how are they addressed?
Answer:
- Crystal Growth Difficulty : Poor solubility in common solvents necessitates vapor diffusion (e.g., ether into DCM solution) or slow cooling from DMSO .
- Disorder in Flexible Groups : The piperazine-naphthyl linkage may exhibit rotational disorder. Resolve this by collecting high-resolution data (≤0.8 Å) and refining with SHELXL’s PART/SUMP instructions .
- Twinned Crystals : Use the CCP4 program suite (e.g., CELL_NOW) to deconvolute overlapping reflections and assign correct space groups .
Advanced: What purification techniques are optimal for isolating intermediates with high steric hindrance?
Answer:
- Size-Exclusion Chromatography (SEC) : Separate bulky intermediates (e.g., naphthyl-piperazine precursors) using Sephadex LH-20 with THF as the mobile phase .
- Recrystallization Optimization : For thermally stable intermediates, use mixed solvents (e.g., acetone/hexane) with gradient cooling (-20°C to 4°C) to improve crystal quality .
- HPLC Purification : Use a C18 column with a methanol/water gradient (0.1% TFA) for polar byproducts. Monitor at 254 nm for aromatic chromophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
